molecular formula C9H12ClNO2 B2369458 (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride CAS No. 1204705-08-7

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Cat. No.: B2369458
CAS No.: 1204705-08-7
M. Wt: 201.65
InChI Key: FHBTUEDUVFCRJC-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxyl group, and a p-tolyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with p-tolylacetic acid.

    Amidation: The carboxyl group of p-tolylacetic acid is converted to an amide using ammonia or an amine.

    Reduction: The amide is then reduced to the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-2-Amino-2-(p-tolyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the p-tolyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but without the p-tolyl group.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.

    2-Amino-2-phenylacetic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

(2S)-2-amino-2-(4-methylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBTUEDUVFCRJC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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